molecular formula C10H15BO2 B058624 4-tert-Butylphenylboronic acid CAS No. 123324-71-0

4-tert-Butylphenylboronic acid

Cat. No. B058624
M. Wt: 178.04 g/mol
InChI Key: MNJYZNVROSZZQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-tert-Butylphenylboronic acid involves an optimized process with a 1.5:1 molar ratio of 1-bromo-4-tert-butylbenzene to trimethyl borate, under temperatures ranging from -20 to -30°C, over a reaction time of 140 minutes, achieving a final yield of 69.5%. This process highlights the compound's efficient production under specific conditions, emphasizing the importance of temperature and molar ratios in optimizing yield (He Quan-guo, 2007).

Molecular Structure Analysis

The molecular structure of 4-tert-Butylphenylboronic acid is confirmed through analytical techniques such as mass spectrometry and HNMR. These methods ensure the compound's identity and purity, crucial for its application in further chemical synthesis and reactions. The structure's analysis is pivotal in understanding the reactivity and properties of the compound in various chemical environments.

Chemical Reactions and Properties

4-tert-Butylphenylboronic acid participates in diverse chemical reactions, including the Rh(I)-catalyzed additions of arylboronic acids to N-tert-butanesulfinyl and N-diphenylphosphinoyl aldimines. These reactions are notable for their functional group tolerance, high yield, and selectivity, making them superior to alternative methods using Grignard or organolithium reagents. The compound's involvement in these reactions underlines its utility in the synthesis of chiral alpha-branched amines and its versatility as a reactant (D. Weix, Yili Shi, & J. Ellman, 2005).

Physical Properties Analysis

The physical properties of 4-tert-Butylphenylboronic acid, such as solubility, boiling point, and melting point, play a significant role in its handling and application in various chemical processes. While specific details on these properties are not provided in the reviewed literature, they are crucial for determining the compound's suitability for different synthesis reactions and its storage requirements.

Chemical Properties Analysis

The chemical properties of 4-tert-Butylphenylboronic acid, including its reactivity with other compounds, stability under various conditions, and potential for catalytic activity, are essential for its application in organic synthesis. Its role as a reactant in producing phenols from arylboronic acids using tert-butyl hydroperoxide with base as a promoter showcases its reactivity and potential for efficient conversion in synthetic chemistry (Shengmei Guo, Lin Lu, & H. Cai, 2013).

Scientific Research Applications

  • Synthesis and Characterization : It was synthesized using trimethyl borate and Grignard reagents, demonstrating a final yield of 69.5% (He Quan-guo, 2007).

  • Optimization of Preparation Conditions : Factors influencing its preparation were analyzed using the Grey Correlation Degree method, leading to optimized process conditions (He Quan-guo, 2007).

  • Use in Epoxy-Based Coatings : It was evaluated as an alternative, less harmful boron compound for epoxy-based hydrocarbon intumescent coatings. It showed promising results, particularly in formulations containing 13 wt% 4TBPBA, providing the same time to failure at 550 ˚C as other boron compounds at higher concentrations (Wang et al., 2021).

  • Borosilicate Derivatives : It was used to create borosilicate ring compounds and cube-based species through reactions with di-tert-butylsilanediol or tert-butylsilanetriol (Avent et al., 2002).

  • Potential in Crystal Engineering : 4-tert-Butylphenylboronic acid derivatives have been synthesized for potential use as tectons in crystal engineering (Wright & Vinod, 2003).

  • Boron-Nitrogen Macrocycles : Its derivatives were used to create trimeric macrocyclic compounds, showcasing their potential for small molecule encapsulation (Barba et al., 2004).

  • Asymmetric Synthesis : It has been employed in asymmetric rhodium-catalyzed conjugate additions and other reactions, yielding enantioenriched products (Paquin et al., 2005).

  • Electroluminescence in OLEDs : A tetra-substituted chrysene derivative synthesized using 4-tert-butylphenylboronic acid showed potential as a blue emitter for OLEDs (Ionkin et al., 2008).

  • Solvent Extraction and Purification : It was tested for its ability to purify and concentrate sugars in hemicellulose hydrolysates, showing potential for high-concentration xylose solutions suitable for fermentation (Griffin & Shu, 2004).

Safety And Hazards

4-tert-Butylphenylboronic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is recommended . In case of inhalation, move the person into fresh air and give artificial respiration if needed. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

properties

IUPAC Name

(4-tert-butylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJYZNVROSZZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370211
Record name 4-tert-Butylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylphenylboronic acid

CAS RN

123324-71-0
Record name 4-tert-Butylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123324-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-tert-butyl-bromobenzene (21.3 g, 0.0999 mol) in THF (30 mL) at −78° C. under nitrogen was added dropwise a 2.1 M solution of n-butyl lithium in hexanes (45 mL, 0.095 mol), and the mixture was stirred for 1.5 hours. To the mixture was added dropwise neat trimethylborate (10.2 mL, 0.090 mol), and the mixture was allowed to slowly warm to room temperature. The mixture was stirred overnight, then quenched by dropwise addition of 1.0 M aqueous hydrochloric acid. Brine was added, and the organic layer was dried (Na2SO4) and rotary evaporated. The residue was crystallized from n-heptane to give 4.65 g of crude 4-tert-butyl-phenyl-boronic acid as white needles. This material was used directly in the next reaction without further characterization. Thus, in a manner similar to Example 12, Step (b), 4-tert-butyl-phenyl-boronic acid (0.4287 g, 0.00241 mol) was allowed to react with 4-(4-bromo-phenyl)-4-oxo-butyric acid, methyl ester (0.5443 g, 0.00200 mol) in the presence of tetrakis(triphenylphosphine)palladium(0) (0.0472 g, 0.0000408 mol) and 2.0 M aqueous sodium carbonate (2.4 mL, 0.0048 mol) in toluene (5 mL) to give, after chromatography on silica gel (270 g, 230-400 mesh), eluting with toluene then chloroform, 0.50 g. The material was dissolved in diethyl ether, washed with 0.10 M aqueous sodium hydroxide, water and brine. The organics were dried (K2CO3), and rotary evaporated to give 0.45 g of 4-(4′-tert-butyl-biphenyl-4-yl)-4-oxo-butyric acid, methyl ester as a white solid; mp 58-62° C.
Quantity
21.3 g
Type
reactant
Reaction Step One
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solution
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[Compound]
Name
hexanes
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45 mL
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reactant
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30 mL
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solvent
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Quantity
10.2 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of para-tert-butylphenyl magnesium bromide prepared from 52 ml of para-tert-butylphenyl bromide and 8.0 g of the magnesium turnings in 250 ml of diethyl ether was added to 81 ml of tri-n-butyl borate in 250 ml of diethyl ether at −80° C. with stirring under argon. The reaction mixture was allowed to warm to ambient temperature, and was poured into 150 ml of 10% sulfuric acid in water. The organic phase was extracted twice by 100 ml of diethyl ether. The solvent and n-butanol were removed under vacuum. The viscous residue was recrystallized from boiling water. Yield of 4-tert-butylphenyl boronic acid was 10% as white crystals with mp. 202-203° C.
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0 (± 1) mol
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52 mL
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8 g
Type
reactant
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Quantity
250 mL
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solvent
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81 mL
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reactant
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250 mL
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
405
Citations
X Wang, CE Weinell, L Ring, S Kiil - Fire Safety Journal, 2021 - Elsevier
… , and could be attributed to the 4-tert-butylphenylboronic acid … 25 wt% of 4-tert-butylphenylboronic acid, could be attainable … hydroxyl groups in 4-tert-butylphenylboronic acid and boric …
Number of citations: 1 www.sciencedirect.com
PR Westmark, BD Smith - Journal of pharmaceutical sciences, 1996 - Wiley Online Library
… 4-tert-Butylphenylboronic acid was synthesized from 4-bromo-tert-butylbenzene as described previously.UV spectra were obtained on a Perkin Elmer Lambda 2 instrument. Liposome …
Number of citations: 52 onlinelibrary.wiley.com
AS Ionkin, WJ Marshall, BM Fish, LM Bryman… - Chemical …, 2008 - pubs.rsc.org
The first tetra-substituted non-fused chrysene, 3,6,9,12-tetrakis(4-tert-butylphenyl)chrysene7 with blue electroluminescence at 450 nm, and with a radiance of 500 cd m−2, was …
Number of citations: 24 pubs.rsc.org
T Nakae, T Kikuchi, S Mori, T Okujima, T Murafuji… - Chemistry …, 2014 - journal.csj.jp
… 1 and 1,1¤-bisarylated-2,2¤biazulene 1¤ were obtained by the Suzuki–Miyaura crosscoupling reaction of 1,1¤,3,3¤-tetrahalo-2,2¤-biazulene 2 with 4tert-butylphenylboronic acid (3b). …
Number of citations: 3 www.journal.csj.jp
S Akkoç, Y Gök, İÖ İlhan… - Beilstein Journal of Organic …, 2016 - beilstein-journals.org
… We acquired excellent catalytic activity results using 4-tert-butylphenylboronic acid which is a derivative of phenylboronic acid (Table 3, entries 5–8). All compounds were found to be …
Number of citations: 34 www.beilstein-journals.org
G John Griffin, L Shu - Journal of Chemical Technology & …, 2004 - Wiley Online Library
… Initially, five types of boronic acids (phenylboronic acid, 3,5‐dimethylphenylboronic acid, 4‐tert‐butylphenylboronic acid, trans‐β‐styreneboronic acid or naphthalene‐2‐boronic acid) …
Number of citations: 56 onlinelibrary.wiley.com
SW Lee, DM Shin - Molecular Crystals and Liquid Crystals, 2016 - Taylor & Francis
… A mixture of 4-tert-Butylphenylboronic acid (2.00 g, 11.234 mmol), 1-Chloroisoquinoline (2.02 g, 12.357 mmol), Pd(PPh3)4 (0.13 g, 0.112 mmol, 1 mol%), Potassium carbonate (33.17 g, …
Number of citations: 3 www.tandfonline.com
Q Chen, M Baumgarten, M Wagner… - Angewandte Chemie …, 2021 - Wiley Online Library
… Then, twofold Suzuki coupling of 2 with 4-tert-butylphenylboronic acid provided terphenyl 3 in 77 % yield. Bromination of 3 with Br 2 in a 1:1 (v/v) mixture of dichloromethane and …
Number of citations: 15 onlinelibrary.wiley.com
B Yue, C Wang, P Wagner, Y Yang, X Ding, DL Officer… - Synthetic Metals, 2012 - Elsevier
… 3-(4-Tert-butylphenyl)thiophene (TPT) has been synthesized by Suzuki coupling of 3-bromothiophene and 4-tert-butylphenylboronic acid in dimethoxyethane. Potassium carbonate was …
Number of citations: 42 www.sciencedirect.com
A García‐Domínguez, S Müller… - Angewandte Chemie, 2017 - Wiley Online Library
… First, several alkynes were evaluated in combination with 4-tert-butylphenylboronic acid and … in the presence of methyl 4-ethynylbenzoate and 4-tert-butylphenylboronic acid (Table 2 C). …
Number of citations: 98 onlinelibrary.wiley.com

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